Home > Products > Screening Compounds P131962 > 2-Methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}benzamide
2-Methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}benzamide - 1775424-38-8

2-Methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}benzamide

Catalog Number: EVT-2857867
CAS Number: 1775424-38-8
Molecular Formula: C18H16N6O2
Molecular Weight: 348.366
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits nanomolar inhibition of MET kinase activity, desirable preclinical pharmacokinetics, significant inhibition of MET phosphorylation in mice, and robust tumor growth inhibition in a MET-dependent mouse efficacy model. []

Relevance: This compound shares the [, , ]triazolo[4,3-a]pyridine core with the target compound, 2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide. Both compounds also feature substitutions on the triazolopyridine core, highlighting the importance of this scaffold in medicinal chemistry and its potential for developing various biological activities.

4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone

Compound Description: This compound is a triazolothiadiazin derivative characterized by its crystal structure, which features an intramolecular C—H⋯O hydrogen bond and disordered terminal methyl groups. [] The 3,6-dihydro-1,3,4-thiadiazine ring adopts a twist-boat conformation, and the 1,2,3-oxadiazole and 1,2,4-triazole rings are inclined at an angle of 18.80 (11)°. []

Relevance: This compound highlights the versatility of the 1,2,4-triazole ring system, which is also present in 2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide. While the target compound features a triazolopyridine core, this related compound demonstrates the incorporation of 1,2,4-triazole into a different fused ring system, showcasing the adaptability of this heterocycle for diverse chemical structures and potential biological applications.

(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (10) and (S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (33)

Compound Description: Compounds 10 and 33 are triazolo- and imidazopyridine derivatives developed as Retinoic-acid-related orphan receptor γt (RORγt) inverse agonists. [] They display good pharmacological potencies in biochemical and cell-based assays, coupled with excellent physicochemical properties, including low to medium plasma protein binding across species. [] In a rodent pharmacokinetic/pharmacodynamic model, both compounds actively lowered IL-17 cytokine production after oral administration. []

Relevance: While these compounds utilize an imidazo[1,2-a]pyridine core instead of the [, , ]triazolo[4,3-a]pyridine core found in 2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide, they share the presence of a substituted five-membered heterocycle fused to a pyridine ring. This structural similarity, along with their targeted activity against RORγt, emphasizes the potential of modifying the central heterocyclic core for achieving specific biological activities within a similar chemical space.

MAK683 (N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine)

Compound Description: MAK683 is a potent and orally bioavailable embryonic ectoderm development (EED) inhibitor with potential for oncology treatment. [] It shows low to moderate plasma clearances, high oral exposure, and moderate to high oral bioavailability in preclinical species. [] Extensive metabolism of MAK683 was observed across various species, involving multiple oxidative pathways and conjugation reactions. []

Relevance: While this compound differs from 2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide in its specific core structure, it features a related [, , ]triazolo[4,3-c]pyrimidine moiety. Both compounds demonstrate the application of triazole-fused heterocycles in drug discovery for diverse targets, highlighting their potential in medicinal chemistry.

Overview

N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-phenylbutanamide is a complex organic compound characterized by its unique combination of multiple heterocyclic rings. The compound features an oxadiazole ring and a triazolopyridine structure, which are known for their diverse biological activities. This compound is classified under heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings.

Synthesis Analysis

Methods

The synthesis of N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-phenylbutanamide typically involves several multi-step organic reactions. The process can be summarized as follows:

  1. Preparation of Heterocycles:
    • The 1,2,4-oxadiazole ring is synthesized through cyclization reactions involving nitriles and amidoximes.
    • The triazolopyridine ring is formed via cyclization of hydrazine derivatives with pyridine carboxylic acids.
  2. Coupling Reactions:
    • The key step involves coupling the 1,2,4-oxadiazole and triazolopyridine rings using a methyl linker. This is typically achieved through the use of reagents like methyl iodide in basic conditions.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-phenylbutanamide is C20H20N6O2C_{20}H_{20}N_{6}O_{2}. The compound's structure includes:

  • Oxadiazole Ring: A five-membered ring containing two nitrogen atoms and one oxygen atom.
  • Triazolopyridine Ring: A fused heterocyclic structure that contributes to the compound's biological activity.
Chemical Reactions Analysis

Reactions

The chemical reactivity of N-{[8-(3-methyl-1,2,4-oxadiazol-5-yil)-[1,2,4]triazolo[4,3-a]pyridin-3-yil]methyl}-2-phenybutanamide can be attributed to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions due to the presence of electrophilic centers.
  2. Cyclization Reactions: The compound can undergo further cyclization under specific conditions to form more complex structures.

Technical Details

Understanding these reactions requires knowledge of the electronic properties of the heterocycles involved. The presence of nitrogen atoms in both rings enhances nucleophilicity and reactivity.

Mechanism of Action

Process

The mechanism by which N-{[8-(3-methyl-1,2,4-oxadiazol-5-yil)-[1,2,4]triazolo[4,3-a]pyridin-3-yil]methyl}-2-phenybutanamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors.

Data

The structural conformation allows for effective interaction with active sites on these targets. This interaction may lead to modulation of biological pathways associated with various diseases.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and boiling point may not be readily available for this compound due to its complexity and potential instability under certain conditions, it is essential to consider general characteristics typical for similar heterocyclic compounds.

Chemical Properties

The chemical properties include:

PropertyValue
Molecular Weight392.4 g/mol
Molecular FormulaC20H20N6O2
DensityNot Available
SolubilityNot Available

These properties are crucial for understanding the compound's behavior in various solvents and environments.

Applications

Scientific Uses

N-{[8-(3-methyl-1,2,4-oxadiazol-5-yil)-[1,2,4]triazolo[4,3-a]pyridin-3-yil]methyl}-2-phenybutanamide has potential applications in medicinal chemistry due to its unique structure and biological activity. It may serve as a lead compound in drug development targeting various diseases such as cancer or neurological disorders. Research into its pharmacological properties continues to expand its potential applications in therapeutics.

Properties

CAS Number

1775424-38-8

Product Name

2-Methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}benzamide

IUPAC Name

2-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide

Molecular Formula

C18H16N6O2

Molecular Weight

348.366

InChI

InChI=1S/C18H16N6O2/c1-11-6-3-4-7-13(11)17(25)19-10-15-21-22-16-14(8-5-9-24(15)16)18-20-12(2)23-26-18/h3-9H,10H2,1-2H3,(H,19,25)

InChI Key

NAPBSKRJSSAUMU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.